

An In-depth Technical Guide to Antibacterial Agent 265

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Compound of Interest

Compound Name: Antibacterial agent 265

Cat. No.: B020404

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An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 265, identified chemically as 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a synthetic compound belonging to the quinolone class of antibiotics. This class of compounds is known for its broad-spectrum antibacterial activity. Emerging research indicates that **Antibacterial agent 265** exhibits inhibitory effects against a range of both Gram-positive and Gram-negative bacteria, including *Staphylococcus aureus*, *Micrococcus luteus*, *Bacillus subtilis*, *Escherichia coli*, *Pseudomonas aeruginosa*, and *Flavobacterium devorans*.^[1]

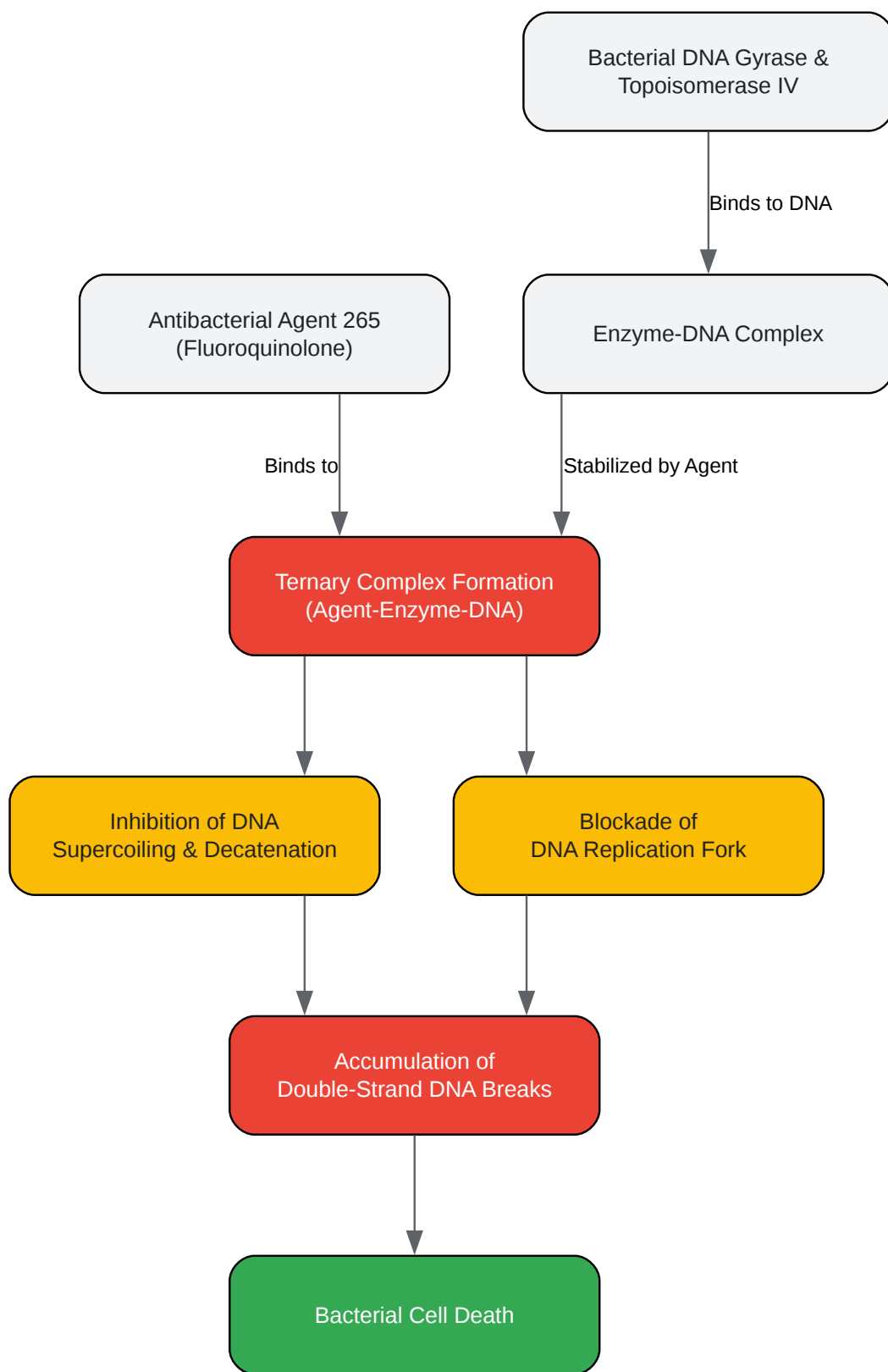
Recent studies, particularly the work of Munshi Z. A. B. et al. (2024), have explored the synthesis and antibacterial evaluation of novel derivatives of this core structure.^[1] These investigations have highlighted the critical role of the carboxylic acid group at the C-3 position of the quinolone scaffold for its antibacterial efficacy, as modifications at this site lead to a decrease in activity.^[1] This technical guide provides a comprehensive literature review of **Antibacterial agent 265**, focusing on its mechanism of action, experimental protocols, and the logical framework for its evaluation as a potential therapeutic agent.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action for fluoroquinolone antibiotics, the class to which **Antibacterial agent 265** belongs, involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[2][3][4] Molecular docking studies of derivatives of **Antibacterial agent 265** have shown a binding interaction with the DNA gyrase of *S. aureus*, supporting this proposed mechanism.[1]

These enzymes are crucial for managing DNA topology during replication and transcription. DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA unwinding.[5][4] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their proper segregation into daughter cells.[5][4]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[2] This ternary complex blocks the progression of the replication fork and leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[2]



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Caption: Proposed mechanism of action for **Antibacterial agent 265**.

Quantitative Data

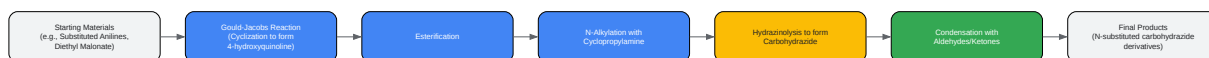
While the abstract of the key research paper by Munshi et al. (2024) indicates that quantitative data in the form of Minimum Inhibitory Concentration (MIC) values were determined for derivatives of **Antibacterial agent 265**, the specific values are not publicly available in the retrieved search results. Access to the full-text article is required to present this data in a structured table.

Experimental Protocols

Detailed experimental protocols from the primary literature on **Antibacterial agent 265** are not available in the public domain. However, based on standard methodologies for the evaluation of quinolone antibiotics, the following generalized protocols can be outlined.

Synthesis of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide Derivatives (A General Approach)

The synthesis of derivatives of **Antibacterial agent 265** likely follows a multi-step synthetic route common for quinolones. A plausible workflow is depicted below.



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Caption: A generalized synthetic workflow for quinolone derivatives.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

The antibacterial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.^{[6][7][8][9][10]}

1. Preparation of Bacterial Inoculum:

- Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.
- Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Dilute the bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.[8]

2. Preparation of Compound Dilutions:

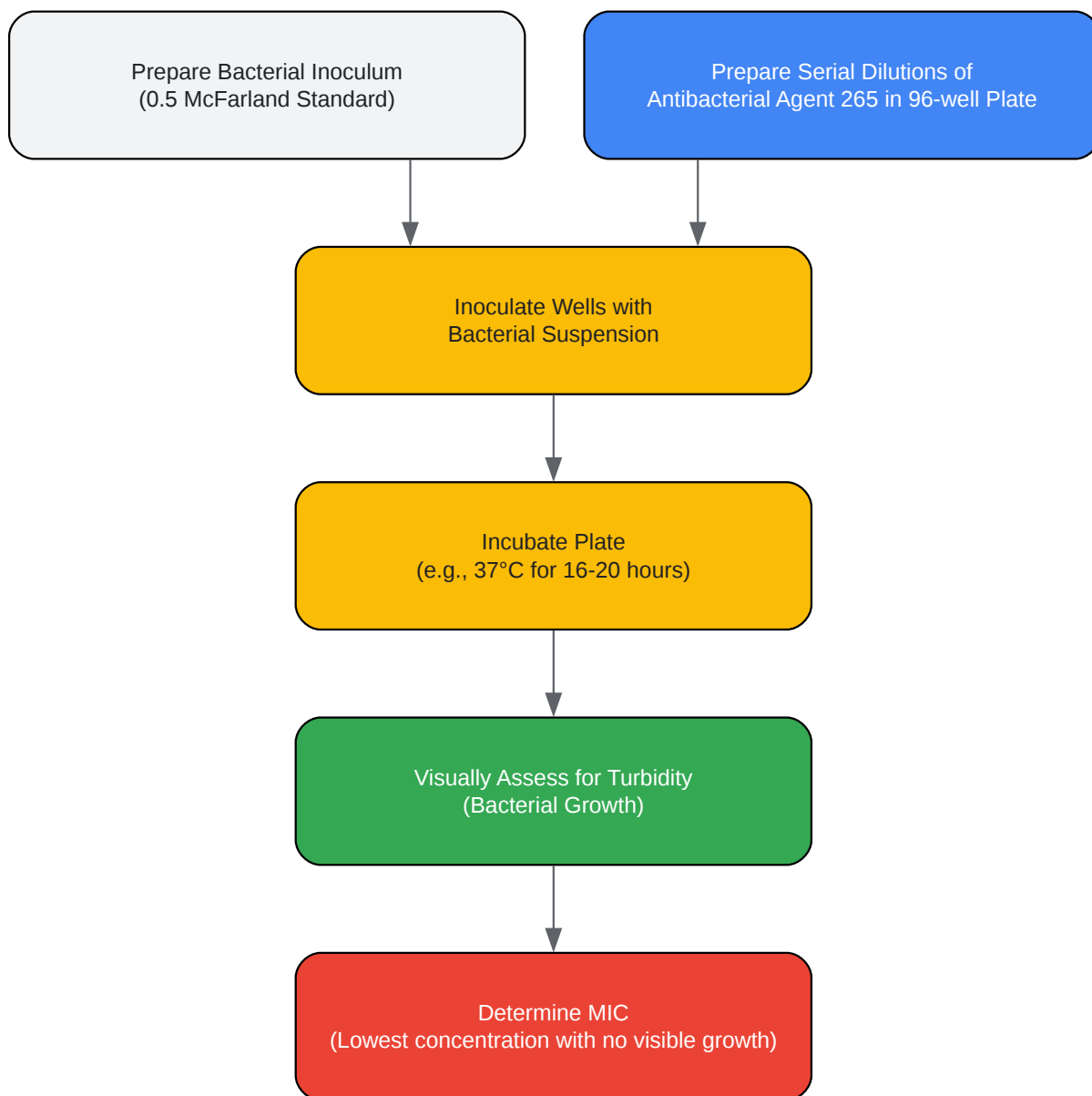
- Prepare a stock solution of **Antibacterial agent 265** or its derivatives in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.[8]

3. Inoculation and Incubation:

- Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
- Include a positive control (bacteria with no compound) and a negative control (broth medium only).
- Seal the plate and incubate at the appropriate temperature for 16-20 hours.[8]

4. Determination of MIC:

- Following incubation, visually inspect the plate for bacterial growth, indicated by turbidity.
- The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[6][8]



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Caption: Experimental workflow for the Broth Microdilution Assay.

Conclusion

Antibacterial agent 265 represents a promising scaffold within the quinolone class of antibiotics. The available literature suggests a mechanism of action consistent with other fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. The importance of the C-3 carboxylic acid moiety for its antibacterial activity has been highlighted. While the full quantitative data and detailed experimental protocols from the primary research are not yet widely available, this guide provides a foundational understanding based on existing knowledge of this compound class. Further research and the publication of complete datasets will be crucial for the continued development and evaluation of **Antibacterial agent 265** and its derivatives as potential therapeutic agents.

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